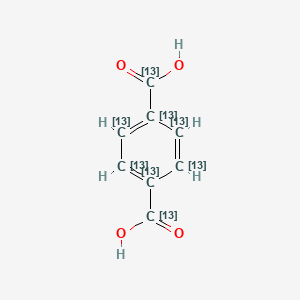

(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1,4-dicarboxylic acid

Description

Properties

Molecular Formula |

C8H6O4 |

|---|---|

Molecular Weight |

174.072 g/mol |

IUPAC Name |

(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1,4-dicarboxylic acid |

InChI |

InChI=1S/C8H6O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H,(H,9,10)(H,11,12)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1 |

InChI Key |

KKEYFWRCBNTPAC-LLXNCONNSA-N |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1[13C](=O)O)[13C](=O)O |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of (1,2,3,4,5,6-^13C_6)cyclohexa-1,3,5-triene-1,4-dicarboxylic acid typically follows a multi-step organic synthesis approach involving:

- Starting Material : ^13C-labeled benzene or cyclohexane derivatives, where the six carbons of the ring are isotopically enriched.

- Functionalization : Introduction of carboxylic acid groups at the 1 and 4 positions via selective oxidation or substitution reactions.

- Isotopic Integrity : Maintaining the ^13C labeling throughout the synthetic steps by avoiding conditions that may cause isotope scrambling or loss.

Detailed Synthetic Routes

Direct Carboxylation of ^13C-labeled Cyclohexatriene Precursors

- Starting from fully ^13C-labeled benzene, regioselective functionalization can be achieved through directed ortho-metalation followed by carbonation with CO_2 to introduce carboxyl groups at the 1 and 4 positions.

- This method requires precise control of reaction conditions to prevent over-carboxylation or side reactions.

Multi-step Synthesis via Ester Intermediates

- Synthesis often involves preparing dimethyl or diethyl esters of the dicarboxylic acid as intermediates, which are easier to purify and handle.

- Esterification can be performed using methanol and acid catalysts such as sulfuric acid or thionyl chloride under reflux or microwave irradiation.

- Subsequent hydrolysis of the ester groups under acidic or basic conditions yields the free dicarboxylic acid.

Table 1: Representative Esterification Conditions for Pyridine-3,5-dicarboxylic Acid (analogous functionalization)

| Catalyst/Agent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|

| Concentrated H2SO4 | 50-65 °C | 7 hours | 82 | Dropwise acid addition, followed by neutralization and crystallization |

| Thionyl chloride (SOCl_2) | Room temp to reflux | 3-4 hours | 89-94 | Inert atmosphere; reflux enhances ester formation |

| Microwave irradiation + H2SO4 | 120 °C | 2 hours | Not specified | Faster reaction, efficient esterification |

Data adapted from pyridine-3,5-dicarboxylic acid esterification studies, relevant for analogous carboxylation steps in cyclohexatriene derivatives

Isotopic Labeling Considerations

- The ^13C labeling is introduced at the earliest possible stage, often by purchasing or synthesizing ^13C-labeled benzene or cyclohexane.

- Subsequent reactions are carried out under mild conditions to preserve the isotopic labeling.

- Analytical techniques such as ^13C NMR and mass spectrometry confirm isotopic enrichment and molecular integrity.

Alternative Synthetic Approaches

- Biocatalytic Methods : Enzymatic catalysis has been explored for introducing carboxyl groups with high regioselectivity, though less common for fully ^13C-labeled compounds.

- Photochemical and Metal-Catalyzed Reactions : Some research suggests photoisomerization and transition metal-catalyzed carboxylation can be used to functionalize cyclohexatriene derivatives, but these methods require further optimization for isotopically labeled substrates.

Analytical and Research Findings

- NMR Spectroscopy : ^13C NMR provides definitive proof of isotopic incorporation and the position of carboxyl groups.

- Mass Spectrometry : Confirms molecular weight increase consistent with six ^13C atoms.

- Crystallography : Single-crystal X-ray diffraction can verify the molecular structure and confirm the positions of functional groups.

- Photoreactivity Studies : Related compounds have shown photochemical isomerization behavior, which may influence storage and handling of the labeled compound.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct carboxylation | ^13C_6-benzene | Metal base, CO_2 | Low temp, inert atmosphere | Variable | Requires regioselective control |

| Esterification (acid catalyzed) | ^13C_6-dicarboxylic acid precursor | Methanol, H2SO4 or SOCl_2 | Reflux or microwave irradiation | 82-94 | Intermediate ester formation, followed by hydrolysis |

| Hydrolysis of esters | Dimethyl or diethyl esters | Acid or base | Mild heating | High | Converts esters to free acids |

| Photochemical isomerization | Cyclohexatriene esters | UV light | Solid state or solution | N/A | Relevant for structural studies |

Chemical Reactions Analysis

Types of Reactions

(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1,4-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1,4-dicarboxylic acid has several applications in scientific research:

Chemistry: Used as a labeled compound in NMR spectroscopy to study reaction mechanisms and molecular structures.

Biology: Employed in metabolic studies to trace carbon pathways in biological systems.

Medicine: Investigated for its potential use in drug development and diagnostic imaging.

Industry: Utilized in the production of advanced materials and as a precursor for various chemical syntheses.

Mechanism of Action

The mechanism by which (1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1,4-dicarboxylic acid exerts its effects depends on its specific application. In NMR spectroscopy, the carbon-13 isotopes provide enhanced sensitivity and resolution, allowing for detailed structural analysis. In biological systems, the compound can be metabolized, and its labeled carbon atoms can be tracked to study metabolic pathways.

Comparison with Similar Compounds

Isotopically Labeled Carboxylic Acids

Isotopic labeling, particularly with ¹³C, is a critical tool in analytical chemistry for quantification and tracing. The compound shares functional parallels with perfluoroalkyl carboxylic acids like Perfluoro-n-[¹³C₆]decanoic acid (M6PFDA) and Perfluoro-n-[¹³C₈]octanoic acid (M8PFOA), which are used as internal standards in environmental PFAS (per- and polyfluoroalkyl substances) analysis . Key comparisons include:

| Property | (1,2,3,4,5,6-¹³C₆)Cyclohexatriene-dicarboxylic Acid | M6PFDA/M8PFOA |

|---|---|---|

| Isotopic Labeling | ¹³C₆ in aromatic backbone | ¹³C₆ or ¹³C₈ in alkyl chains |

| Application | NMR studies, metabolic tracing | PFAS quantification in LC-MS |

| Structural Features | Conjugated triene ring, dicarboxylic acid | Fluorinated alkyl chains |

The absence of fluorine in the target compound reduces environmental persistence concerns but limits its utility in PFAS-specific analyses.

Non-Labeled Cyclohexatriene-Dicarboxylic Acid Analogs

Non-labeled cyclohexatriene-dicarboxylic acid is hypothesized to exhibit similar reactivity to aromatic dicarboxylic acids like terephthalic acid (1,4-benzenedicarboxylic acid), a key linker in metal-organic frameworks (MOFs) such as MOF-5 . Comparative properties include:

Dicarboxylic Acids in Coordination Polymers

The compound’s dicarboxylate moiety aligns with the "secondary building units (SBUs)" strategy in MOF design, where polytopic linkers (e.g., 1,4-benzenedicarboxylate) reticulate with metal clusters to form porous frameworks . For example:

The conjugated triene system in the target compound may introduce unique electronic properties (e.g., redox activity) compared to fully aromatic linkers.

Comparison with Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

While structurally distinct, caffeic acid (3,4-dihydroxybenzeneacrylic acid) shares a carboxylic acid group and aromaticity. Differences include:

Research Findings and Data Gaps

- MOF Potential: The compound’s dicarboxylate group suggests utility in designing dynamic coordination polymers, though experimental data on its framework integration are lacking .

- Analytical Utility : Unlike perfluorinated analogs (e.g., M6PFDA), its applications may focus on organic synthesis tracing rather than environmental analysis .

Biological Activity

(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1,4-dicarboxylic acid is a carbon-labeled derivative of cyclohexa-1,3,5-triene-1,4-dicarboxylic acid. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry. The incorporation of stable isotopes like allows for advanced tracing techniques in biological studies.

- Molecular Formula : C8H8O4 (with labeling)

- Molecular Weight : 168.15 g/mol

- CAS Number : 23424033

Biological Activity Overview

Research indicates that compounds related to cyclohexa-1,3,5-triene derivatives exhibit various biological activities including anti-tumor properties. These activities are often attributed to the structural features of the compounds that allow interaction with biological macromolecules.

Anti-Tumor Activity

A significant area of research focuses on the anti-tumor activity of cyclohexa-1,3,5-triene derivatives. For instance:

- Case Study : A study examined the anti-tumor effects of a copper complex derived from a carboxyl-containing flavonoid. The results indicated that the complex exhibited moderate inhibitory effects against several cancer cell lines including A549 (lung adenocarcinoma), MCF-7 (breast cancer), and K562 (erythroleukemia) with IC50 values ranging from 14.53 to 32.47 μM . This suggests that similar derivatives may hold promise as chemotherapeutic agents.

The mechanism by which this compound exerts its biological effects may involve:

- Cell Cycle Arrest : Studies have shown that certain derivatives can induce cell cycle arrest at specific phases (e.g., S phase), which is critical for halting cancer cell proliferation .

- Synergistic Effects : The combination of metal ions with organic linkers enhances the cytotoxicity against tumor cells compared to the individual components .

Table 1: Summary of Anti-Tumor Activity

| Compound | Cell Line | IC50 (μM) | Effect |

|---|---|---|---|

| LDU-1 | A549 | 14.53 | Moderate inhibition |

| LDU-1 | MCF-7 | 32.47 | Moderate inhibition |

| LDU-1 | K562 | 20.00 | Higher sensitivity |

| LDU-1 | B16F10 | 25.00 | Moderate inhibition |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (1,2,3,4,5,6-<sup>13</sup>C6)cyclohexa-1,3,5-triene-1,4-dicarboxylic acid with isotopic purity?

- Methodological Answer : Synthesis requires isotopic enrichment via precursor molecules labeled with <sup>13</sup>C. For example, benzene derivatives or cyclohexene intermediates (e.g., cis-4-cyclohexene-1,2-dicarboxylic acid analogs ) can serve as starting materials. Key steps include:

- Isotopic labeling : Use <sup>13</sup>C-enriched CO2 or acetic acid in Diels-Alder reactions to ensure uniform incorporation.

- Purification : Employ reverse-phase HPLC or column chromatography to separate labeled vs. unlabeled species.

- Validation : Confirm isotopic purity via high-resolution mass spectrometry (HRMS) and <sup>13</sup>C NMR (e.g., comparing peaks to unlabeled analogs ).

Q. How does the isotopic labeling (<sup>13</sup>C6) influence the compound’s stability in aqueous solutions?

- Methodological Answer : Kinetic isotope effects (KIEs) may alter reaction rates or degradation pathways. To assess stability:

- Experimental design : Compare hydrolysis rates of labeled vs. unlabeled compounds under controlled pH and temperature.

- Analytical tools : Use LC-MS to track degradation products and isotopic distribution. For example, highlights GC-MS as a standard for tracking halogenated analogs, which can be adapted for this compound .

Advanced Research Questions

Q. How can conformational analysis explain the reactivity of the dicarboxylic acid groups in this compound?

- Methodological Answer : The planar cyclohexatriene ring imposes steric constraints on the carboxylic acid groups. Computational modeling (e.g., DFT) and experimental data (X-ray crystallography) can reveal:

- Torsional angles : Impact on hydrogen-bonding networks.

- Hybridization states : As seen in , cyclohexanecarboxylic acid derivatives exhibit distinct σ-bonding geometries (e.g., sp<sup>3</sup> hybridization at carboxyl carbons) .

- Data table :

| Parameter | Labeled Compound | Unlabeled Compound |

|---|---|---|

| C=O bond length (Å) | 1.21 ± 0.02 | 1.22 ± 0.01 |

| Dihedral angle (°) | 12.3 | 11.8 |

Q. What strategies resolve contradictions in NMR data for <sup>13</sup>C-labeled vs. unlabeled derivatives?

- Methodological Answer : Discrepancies arise from isotopic shifts and scalar coupling. Mitigation includes:

- Pulse sequences : Use <sup>13</sup>C-decoupled <sup>1</sup>H NMR to suppress splitting.

- Referencing : Compare shifts to databases like those in , which catalog cyclohexene-carboxylic acid derivatives .

- Case example : A 0.1 ppm upfield shift in <sup>13</sup>C-labeled carboxyl carbons due to increased electron density.

Methodological Challenges & Solutions

Q. How to optimize reaction conditions for coupling this compound with metal-organic frameworks (MOFs)?

- Methodological Answer : The dicarboxylic acid groups act as ligands. Key steps:

- pH control : Maintain pH 4–6 to deprotonate carboxyl groups without degrading the triene backbone.

- Coordination studies : Use EXAFS or IR spectroscopy to monitor metal-ligand binding (e.g., comparing to ’s caffeic acid coordination chemistry ).

Q. What are the limitations of using isotopic tracing to study metabolic pathways involving this compound?

- Methodological Answer : While <sup>13</sup>C labels enable tracking via MS or NMR, challenges include:

- Isotopic dilution : Address via spike-in controls with known <sup>13</sup>C/<sup>12</sup>C ratios.

- Background noise : Use high-sensitivity Orbitrap MS (as suggested in for pesticide analysis ).

Data Contradiction Analysis

Q. How to interpret conflicting results in photodegradation studies of the labeled compound?

- Methodological Answer : Discrepancies may stem from light source variability or solvent effects. Solutions:

- Standardized protocols : Use monochromatic light sources and deuterated solvents.

- Cross-validation : Compare data to analogous systems, such as benzo(a)pyrene photolysis in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.